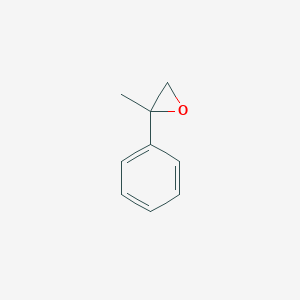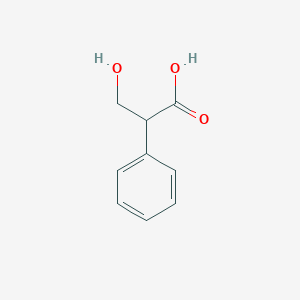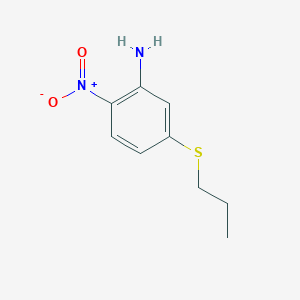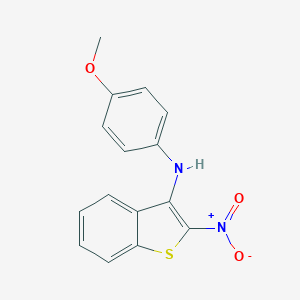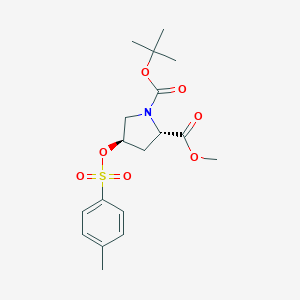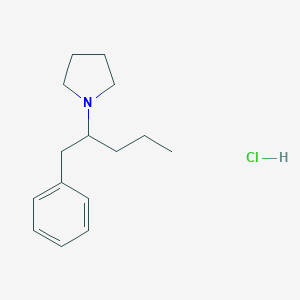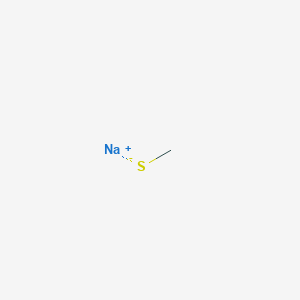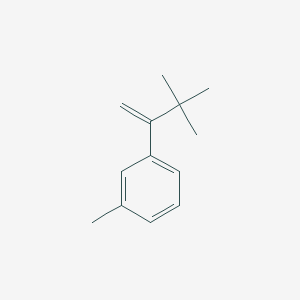
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-cymene and is widely used in various industries, including pharmaceuticals, fragrances, and flavors. This compound is a colorless liquid with a characteristic odor and is highly flammable.
Mecanismo De Acción
The mechanism of action of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. It also exhibits antioxidant activity, which may help protect against oxidative stress and cellular damage. In addition, it has been shown to have anti-inflammatory effects, which may help alleviate symptoms associated with inflammatory diseases, such as rheumatoid arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- in lab experiments include its high solubility in organic solvents, its low toxicity, and its relatively low cost. However, its main limitation is its volatility, which can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for the study of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-. One potential area of research is the development of new drugs and therapies based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another area of research is the investigation of its potential as a natural preservative in the food and cosmetic industries. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- can be achieved through various methods, including the alkylation of toluene with propylene, the isomerization of α-pinene, and the dehydrogenation of 2,3-dimethylbutane. The most commonly used method is the alkylation of toluene with propylene, which involves the reaction of toluene with propylene in the presence of a catalyst, such as aluminum chloride or sulfuric acid.
Aplicaciones Científicas De Investigación
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- has been extensively studied for its various applications in scientific research. It is used as a solvent and reagent in organic synthesis, as well as a flavor and fragrance ingredient in the food and cosmetic industries. In addition, it has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
146558-42-1 |
|---|---|
Nombre del producto |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- |
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbut-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C13H18/c1-10-7-6-8-12(9-10)11(2)13(3,4)5/h6-9H,2H2,1,3-5H3 |
Clave InChI |
PEAIPOWGIUBVPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=C)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=C)C(C)(C)C |
Otros números CAS |
146558-42-1 |
Sinónimos |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



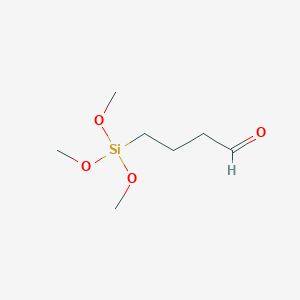
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
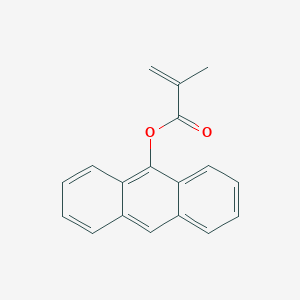
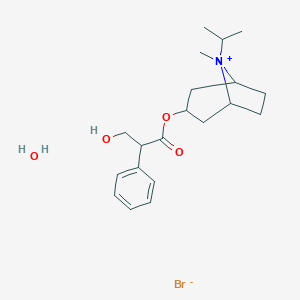

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
